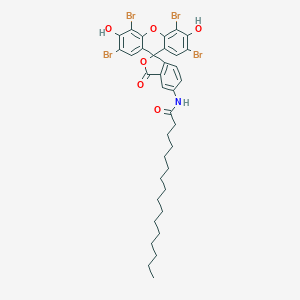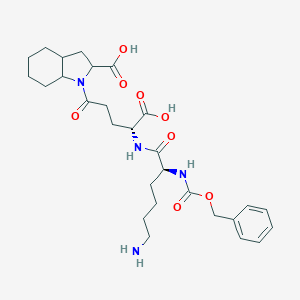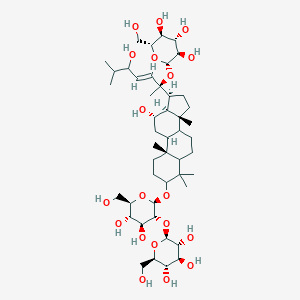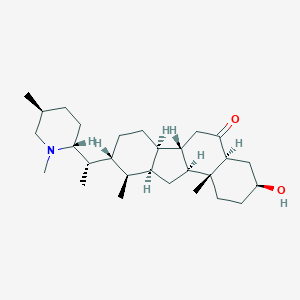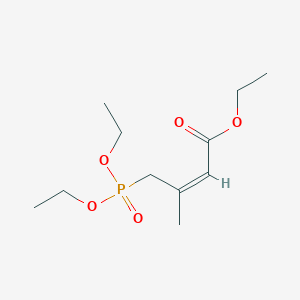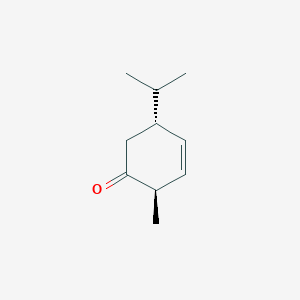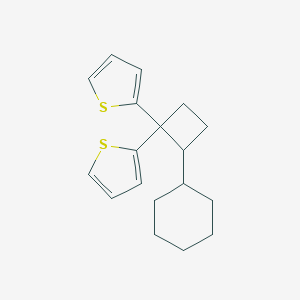
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene, also known as CBTh, is a compound that belongs to the class of cyclobutyl thiophenes. It has been gaining attention in the field of scientific research due to its potential applications in various fields such as optoelectronics, materials science, and medicine.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been studied for its potential applications in various scientific fields. In the field of optoelectronics, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been used as a building block for the synthesis of organic semiconductors. In materials science, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been used as a component in the synthesis of polymers with improved properties such as high thermal stability and solubility. In medicine, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been studied for its potential use as an anti-tumor agent.
Wirkmechanismus
The mechanism of action of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is not fully understood. However, studies have suggested that 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene may exert its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been shown to have low toxicity and good biocompatibility, making it a promising candidate for medical applications. Studies have shown that 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene can inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer cells. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is its low toxicity and good biocompatibility, making it a promising candidate for medical applications. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene. One potential direction is the development of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene-based materials for use in optoelectronic devices such as solar cells and light-emitting diodes. Another potential direction is the further study of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene's anti-tumor effects and its potential use as an anti-cancer agent. Additionally, the development of new synthesis methods for 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene could lead to the production of new derivatives with improved properties.
Synthesemethoden
The synthesis of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene involves the reaction of 2-cyclohexyl-1-thiophene-2-ylcyclobutanone with Lawesson's reagent, followed by treatment with a base. This method has been reported to yield high purity and good yields of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene.
Eigenschaften
CAS-Nummer |
122732-91-6 |
|---|---|
Produktname |
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene |
Molekularformel |
C18H22S2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-(2-cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene |
InChI |
InChI=1S/C18H22S2/c1-2-6-14(7-3-1)15-10-11-18(15,16-8-4-12-19-16)17-9-5-13-20-17/h4-5,8-9,12-15H,1-3,6-7,10-11H2 |
InChI-Schlüssel |
ADGGYNYHVUCJNP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC2(C3=CC=CS3)C4=CC=CS4 |
Kanonische SMILES |
C1CCC(CC1)C2CCC2(C3=CC=CS3)C4=CC=CS4 |
Synonyme |
1,1-Dithiophenyl-2-cyclohexyl-cyclobutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B56499.png)
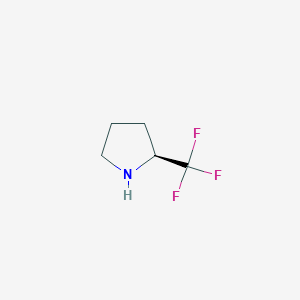
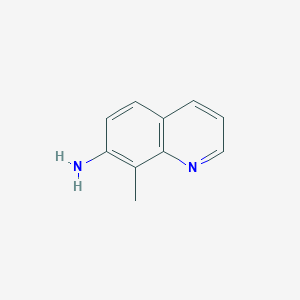
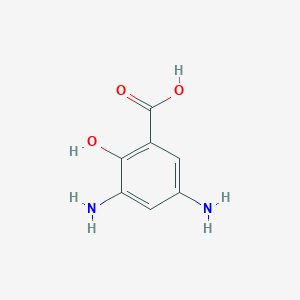
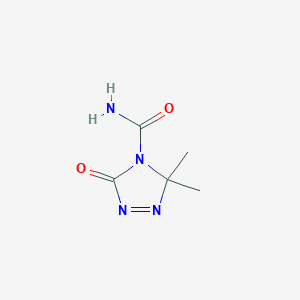
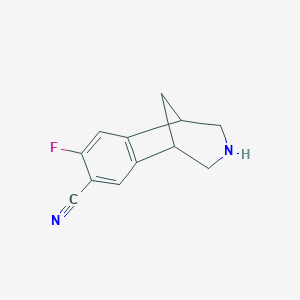
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
